molecular formula C18H15AlN6O6 B095683 Aluminum N-nitrosophenylhydroxylamine CAS No. 15305-07-4

Aluminum N-nitrosophenylhydroxylamine

Cat. No.: B095683
CAS No.: 15305-07-4
M. Wt: 438.3 g/mol
InChI Key: MKSISPKJEMTIGI-QFVJJVGWSA-K
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Safety and Hazards

Aluminum N-nitrosophenylhydroxylamine is classified as a serious eye irritant, suspected of causing genetic defects and cancer, and very toxic to aquatic life . It is recommended to obtain special instructions before use, avoid release to the environment, and wear protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Aluminum N-nitrosophenylhydroxylamine, also known as EINECS 239-341-7, is a complex compound with a molecular formula of C18H15AlN6O6 The primary targets of this compound are not explicitly mentioned in the available literature

Biochemical Pathways

It is known that the compound can act as a polymerization inhibitor , suggesting that it may interfere with polymerization pathways.

Result of Action

This compound is known to have a role as a polymerization inhibitor . This suggests that it can prevent or slow down the polymerization process, which could have various molecular and cellular effects.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is known to be sensitive to heat, flames, sparks, and static electricity . These factors can influence the compound’s action, efficacy, and stability. It is also soluble in water , which could influence its behavior in aqueous environments.

Biochemical Analysis

Biochemical Properties

Aluminum N-nitrosophenylhydroxylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with metalloproteins, where it can act as a ligand, binding to the metal centers and altering the protein’s activity. Additionally, this compound can interact with oxidoreductases, influencing redox reactions within the cell .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For example, this compound has been shown to impact the expression of genes involved in oxidative stress responses, thereby influencing the cell’s ability to manage reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. This binding can lead to changes in the enzyme’s conformation, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Its initial effects on cells can be significant, with long-term exposure potentially leading to changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. At high doses, this compound can exhibit toxic or adverse effects, impacting the overall health of the animal .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can affect the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The transport and distribution of this compound are crucial for its activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its function, as the compound may interact with different biomolecules depending on its location within the cell .

Preparation Methods

The synthesis of Aluminum N-nitrosophenylhydroxylamine typically involves the reaction of N-nitroso-N-phenylhydroxylamine with aluminum nitrate in an alcohol-based solvent. The reaction is carried out under controlled pH conditions, usually maintained between 5.5 and 5.7 using a buffer solution . The product is then isolated and purified through standard techniques such as filtration and recrystallization .

Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps to ensure the purity and stability of the final product. The use of high-purity reagents and precise control of reaction conditions are critical to achieving consistent quality in industrial settings .

Chemical Reactions Analysis

Aluminum N-nitrosophenylhydroxylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Aluminum N-nitrosophenylhydroxylamine is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

The uniqueness of this compound lies in its aluminum coordination, which imparts specific stability and reactivity characteristics that are advantageous in industrial and research applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Aluminum N-nitrosophenylhydroxylamine involves the reaction between N-nitrosophenylhydroxylamine and aluminum chloride in the presence of a solvent.", "Starting Materials": [ "N-nitrosophenylhydroxylamine", "Aluminum chloride", "Solvent (e.g. dichloromethane)" ], "Reaction": [ "Dissolve N-nitrosophenylhydroxylamine in the solvent", "Add aluminum chloride to the solution", "Stir the mixture at room temperature for several hours", "Filter the resulting solid and wash with solvent", "Dry the product under vacuum" ] }

CAS No.

15305-07-4

Molecular Formula

C18H15AlN6O6

Molecular Weight

438.3 g/mol

IUPAC Name

aluminum;(E)-oxido-oxidoimino-phenylazanium

InChI

InChI=1S/3C6H6N2O2.Al/c3*9-7-8(10)6-4-2-1-3-5-6;/h3*1-5,9H;/q;;;+3/p-3/b3*8-7+;

InChI Key

MKSISPKJEMTIGI-QFVJJVGWSA-K

Isomeric SMILES

C1=CC=C(C=C1)/[N+](=N\[O-])/[O-].C1=CC=C(C=C1)/[N+](=N\[O-])/[O-].C1=CC=C(C=C1)/[N+](=N\[O-])/[O-].[Al+3]

SMILES

C1=CC=C(C=C1)[N+](=N[O-])[O-].C1=CC=C(C=C1)[N+](=N[O-])[O-].C1=CC=C(C=C1)[N+](=N[O-])[O-].[Al+3]

Canonical SMILES

C1=CC=C(C=C1)[N+](=N[O-])[O-].C1=CC=C(C=C1)[N+](=N[O-])[O-].C1=CC=C(C=C1)[N+](=N[O-])[O-].[Al+3]

15305-07-4

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Aluminum N-nitrosophenylhydroxylamine
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Aluminum N-nitrosophenylhydroxylamine
Reactant of Route 3
Aluminum N-nitrosophenylhydroxylamine

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